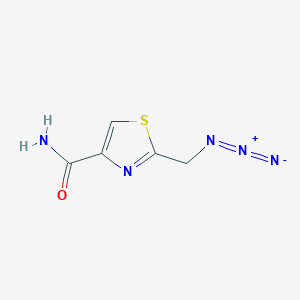

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives involves several key strategies, including the use of β-azido disulfides and carboxylic acids in one-pot reactions to achieve thiazoline derivatives with good to excellent yields. For example, Liu et al. (2012) demonstrated a concise and efficient one-pot four-step synthesis of 2,4-disubstituted thiazolines through a cascade of disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and aza-Wittig reaction, leading to the desired thiazolines (Liu, J. Liu, Qi, & Du, 2012).

Molecular Structure Analysis

Structural elucidation of thiazole derivatives is often accomplished through spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. The molecular structure of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide derivatives reflects their potential for engaging in various chemical reactions and forming structurally complex and biologically active molecules.

Chemical Reactions and Properties

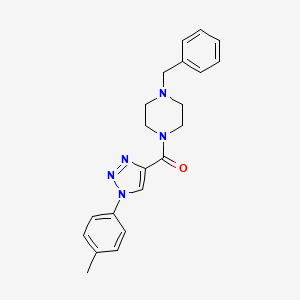

Thiazole derivatives participate in a wide range of chemical reactions, such as the reaction with dicarbonyl compounds to yield triazole derivatives, showcasing their reactivity and versatility. Mamedov et al. (1993) explored the synthesis and reactivity of 2-azido-5-phenyl-4-thiazolecarboxylic acid derivatives, highlighting the azide group's role in facilitating nucleophilic substitution and cyclization reactions to produce triazole derivatives (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).

Applications De Recherche Scientifique

Antitumor Activity

2-(Azidomethyl)-1,3-thiazole-4-carboxamide derivatives have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. For instance, one compound was orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), demonstrating complete tumor regressions and low toxicity at multiple dose levels (Lombardo et al., 2004).

Antiviral Activity

Thiazole carboxamides, including this compound derivatives, have shown antiviral activity. Specifically, compounds like 2-D-ribofuranosylthiazole-4-carboxamide and 2-beta-D-ribofuranosylthiazole-5-carboxamide were tested for in vitro activity against various viruses, indicating potential as antiviral agents (Srivastava et al., 1977).

Antifungal and Anti-inflammatory Activities

Thiazole carboxamide derivatives have been studied for their diverse biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. Some derivatives exhibit specific activities against various bacterial and fungal strains (Mhaske et al., 2011).

Synthesis and Stereochemical Research

Research into the synthesis and stereochemical properties of this compound derivatives is extensive. Studies include synthesis from stereoselectively induced condensation and characterizing the stereochemistry using NMR and CD spectra (Jiang et al., 1984).

Inhibitors of Biological Pathways

Thiazole carboxamide derivatives have been explored as inhibitors of various biological pathways. For instance, N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides are potent inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), a key pathway in angiogenesis (Kiselyov et al., 2006).

Solid Phase Synthesis

This compound derivatives have also been synthesized on solid phase, illustrating the versatility in chemical synthesis methods and the potential for large-scale production (Kim et al., 2019).

Mécanisme D'action

Target of Action

Azido compounds are known to be highly reactive and can interact with various biological targets .

Mode of Action

Azido compounds are known for their reactivity and potential mutagenicity . They can interact with DNA, leading to an increased risk of cancer .

Biochemical Pathways

The presence of azido groups in a compound can potentially interfere with various biochemical processes due to their high reactivity .

Result of Action

Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans .

Action Environment

The action, efficacy, and stability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . .

Propriétés

IUPAC Name |

2-(azidomethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQHURSSBGPCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)